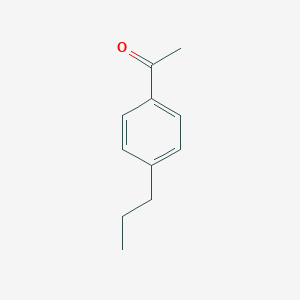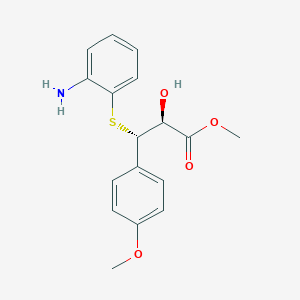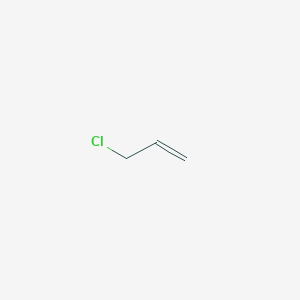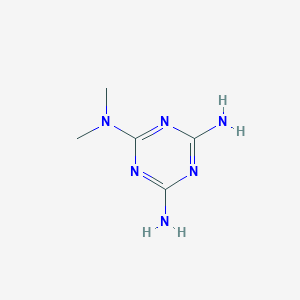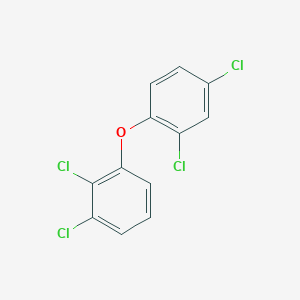
2,2',3,4'-Tetrachlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2',3,4'-Tetrachlorodiphenyl ether, commonly known as BDE-47, is a chemical compound that belongs to the family of polybrominated diphenyl ethers (PBDEs). PBDEs are a group of synthetic chemicals that are used as flame retardants in various consumer products, including electronics, furniture, and textiles. BDE-47 is one of the most widely used PBDEs, and it has been detected in various environmental matrices, including air, water, soil, and biota.
作用機序
The mechanism of action of BDE-47 is not fully understood. However, it is believed that BDE-47 can affect various biological processes, including oxidative stress, inflammation, and apoptosis. BDE-47 can also bind to and activate certain receptors, such as the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER).
Biochemical and Physiological Effects:
BDE-47 has been shown to have various biochemical and physiological effects on organisms. In fish, BDE-47 can disrupt the thyroid hormone system, which can affect growth and development. In birds, BDE-47 can affect the reproductive system, which can lead to decreased fertility and egg production. In mammals, BDE-47 can affect the immune system, which can increase the susceptibility to infections and diseases.
実験室実験の利点と制限
BDE-47 is a useful compound for studying the environmental and health effects of 2,2',3,4'-Tetrachlorodiphenyl ether. It is relatively stable and can be easily synthesized in the laboratory. However, BDE-47 has some limitations for lab experiments. It is highly hydrophobic, which can make it difficult to dissolve in aqueous solutions. BDE-47 can also adsorb to surfaces, which can affect its bioavailability and toxicity.
将来の方向性
There are several future directions for studying BDE-47. One direction is to investigate the long-term effects of BDE-47 exposure on human health. Another direction is to develop new methods for detecting and monitoring BDE-47 in environmental matrices. A third direction is to study the interactions between BDE-47 and other chemicals, such as pesticides and pharmaceuticals, which can affect the toxicity and bioaccumulation of BDE-47. Finally, there is a need for developing safer alternatives to 2,2',3,4'-Tetrachlorodiphenyl ether, which can reduce the environmental and health risks associated with these compounds.
Conclusion:
In conclusion, BDE-47 is a synthetic chemical that has been widely used as a flame retardant in various consumer products. BDE-47 has been shown to have toxic effects on various organisms, and it can accumulate in the environment and in the tissues of organisms. BDE-47 has been linked to various health effects, including developmental neurotoxicity, endocrine disruption, and cancer. There is a need for further research on BDE-47 to better understand its environmental and health effects and to develop safer alternatives to 2,2',3,4'-Tetrachlorodiphenyl ether.
合成法
BDE-47 is synthesized by the bromination of 2,2',3,4'-tetrachlorodiphenyl ether. The reaction is carried out in the presence of a catalyst, such as iron or copper, and a brominating agent, such as bromine or hydrogen bromide. The yield of BDE-47 depends on the reaction conditions, such as the temperature, the concentration of the reactants, and the reaction time.
科学的研究の応用
BDE-47 has been extensively studied for its environmental and health effects. It has been shown to have toxic effects on various organisms, including fish, birds, and mammals. BDE-47 can accumulate in the tissues of organisms, and it can be transferred through the food chain. In humans, BDE-47 has been detected in breast milk, blood, and adipose tissue. BDE-47 has been linked to various health effects, including developmental neurotoxicity, endocrine disruption, and cancer.
特性
CAS番号 |
147102-63-4 |
|---|---|
製品名 |
2,2',3,4'-Tetrachlorodiphenyl ether |
分子式 |
C12H6Cl4O |
分子量 |
308 g/mol |
IUPAC名 |
1,2-dichloro-3-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-4-5-10(9(15)6-7)17-11-3-1-2-8(14)12(11)16/h1-6H |
InChIキー |
UYVBJPIPRAJEKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
その他のCAS番号 |
147102-63-4 31242-94-1 |
同義語 |
2,3-Dichlorophenyl 2,4-dichlorophenyl ether |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





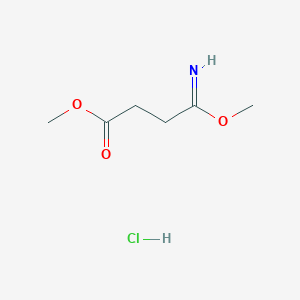
![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)



